Nifuroxazide

Overview

Description

Nifuroxazide is an oral nitrofuran antibiotic, patented since 1966 . It is used to treat colitis and diarrhea in humans and non-humans . It is sold under various brand names worldwide .

Synthesis Analysis

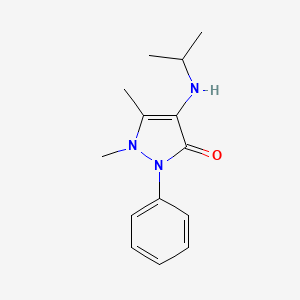

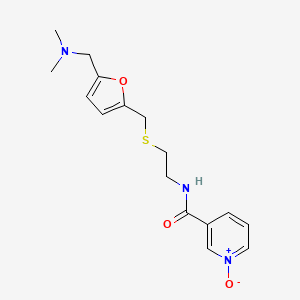

Nifuroxazide has been synthesized through various methods. For instance, four analogues of nifuroxazide were synthesized and their structures were confirmed by NMR, IR spectroscopy, and mass-spectrometry .

Molecular Structure Analysis

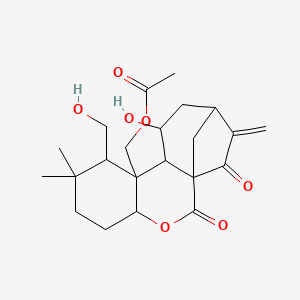

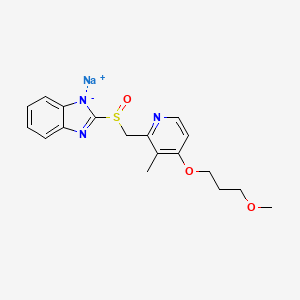

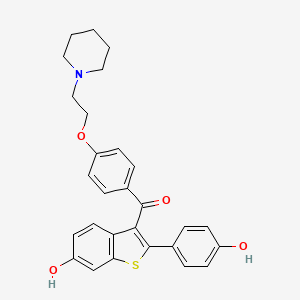

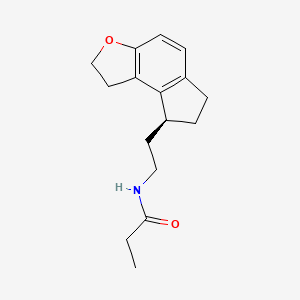

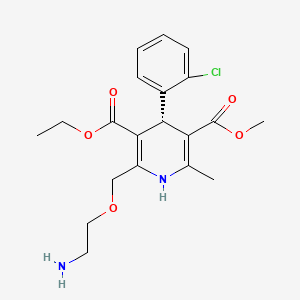

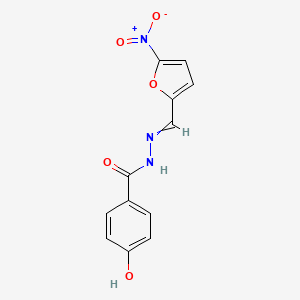

The molecular formula of Nifuroxazide is C12H9N3O5 . Its molecular weight is 275.22 . The structure of Nifuroxazide has been analyzed through molecular docking simulation .

Chemical Reactions Analysis

Nifuroxazide has been involved in various chemical reactions. For example, it forms a highly fluorescent coumarin compound when reacted with ethylacetoacetate (EAA) using sulfuric acid as a catalyst . Also, it has been reported to have interactions with immune globulin .

Physical And Chemical Properties Analysis

Nifuroxazide has a molecular formula of C12H9N3O5 and a molecular weight of 275.22 . It is soluble in DMSO .

Scientific Research Applications

Antibacterial Activity

Nifuroxazide is a nitrofuran derivative with a broad spectrum of antibacterial activity. It has been used since the 1960s for the treatment of infectious diarrhea .

Enhancing Radiation Therapy

Nifuroxazide has been shown to suppress PD-L1 expression and enhance the efficacy of radiation therapy in HCC-bearing mice. This suggests its potential use in improving cancer treatment outcomes .

Anticancer Effects

Recent studies have revealed that Nifuroxazide displays multiple pharmacological effects, including anticancer properties. This opens up avenues for its use in cancer therapy .

Antioxidant Properties

Nifuroxazide also exhibits antioxidant effects, which could be beneficial in managing oxidative stress-related conditions .

Anti-inflammatory Effects

Additionally, Nifuroxazide has anti-inflammatory effects, which may make it useful in the treatment of inflammation-related disorders .

Future Directions

Mechanism of Action

Target of Action

Nifuroxazide, an oral nitrofuran antibiotic, primarily targets intestinal parasites and bacteria causing gastrointestinal infections . It has been found to be a potent inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3) , a protein that plays a crucial role in many cellular processes such as cell growth and apoptosis. Additionally, it is bio-activated by Aldehyde Dehydrogenase 1 (ALDH1) enzymes , which are often associated with cancer stem cells.

Mode of Action

Nifuroxazide works by blocking the reproduction of certain substances necessary for the survival of the parasite . At high concentrations, it exhibits bactericidal activity, while at low doses, it shows bacteriostatic activity . As a STAT3 inhibitor, it suppresses the activation of STAT3, thereby inhibiting the proliferation of cancer cells .

Biochemical Pathways

Nifuroxazide affects several biochemical pathways. It suppresses the activation of STAT3 as well as NF-κB , TLR4 , and β-catenin expressions . These proteins play significant roles in inflammation, immune response, and cell proliferation. By inhibiting these proteins, nifuroxazide effectively decreases downstream cytokines TNF-α , IL-1β , and IL-6 , which are involved in inflammatory and immune responses.

Pharmacokinetics

A study in mice showed that one hour after intraperitoneal administration at a dose of 30 mg/kg, plasma concentrations of nifuroxazide were in the range of 336–2640 ng/ml . The study also found that nifuroxazide could cross the injured blood-brain barrier of tumor-infiltrated brains .

Result of Action

Nifuroxazide’s action results in the inhibition of the growth and reproduction of intestinal parasites and bacteria, thereby treating gastrointestinal infections . In addition, it has been shown to selectively kill ALDH1-High melanoma cells in experimental human cell systems and mouse models . Its inhibition of STAT3 and other proteins leads to a decrease in inflammation and immune response, which can be beneficial in the treatment of various diseases .

Action Environment

The action of nifuroxazide can be influenced by various environmental factors. For instance, the presence of an injured blood-brain barrier in tumor-infiltrated brains can allow nifuroxazide to cross into the brain . .

properties

IUPAC Name |

4-hydroxy-N-[(E)-(5-nitrofuran-2-yl)methylideneamino]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O5/c16-9-3-1-8(2-4-9)12(17)14-13-7-10-5-6-11(20-10)15(18)19/h1-7,16H,(H,14,17)/b13-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YCWSUKQGVSGXJO-NTUHNPAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NN=CC2=CC=C(O2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C(=O)N/N=C/C2=CC=C(O2)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nifuroxazide | |

CAS RN |

965-52-6 | |

| Record name | Nifuroxazide [INN:BAN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000965526 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Nifuroxazide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13855 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Nifuroxazide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759261 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nifuroxazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.293 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NIFUROXAZIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM5LI0P38J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: Nifuroxazide acts primarily as an intestinal antiseptic, exerting its effects locally in the gut. While its exact mechanism remains unclear, research suggests it interferes with bacterial enzymes involved in carbohydrate metabolism and disrupts their DNA synthesis. []

A: Inhibiting STAT3 with Nifuroxazide leads to several downstream effects, including: * Decreased expression of STAT3 target genes: This includes genes crucial for tumor survival, such as Bcl-x, Mcl-1, and cyclin D1. [] * Inhibition of myeloma cell viability: Studies using U266 myeloma cells, which depend on STAT3 activation, showed significant viability reduction with Nifuroxazide. [] * Reduced tumor growth and increased survival in vivo: Animal models demonstrated Nifuroxazide's efficacy in reducing tumor growth and improving survival rates, likely mediated by STAT3 inhibition and its impact on tumor cell proliferation and survival. [, , , , , ]

A: Nifuroxazide can mitigate tumor angiogenesis by downregulating vascular endothelial growth factor (VEGF) and upregulating angiostatin within the tumor microenvironment. This dual action on pro- and anti-angiogenic factors contributes to its antitumor effects. []

A: Nifuroxazide has been shown to enhance antitumor immunity through several mechanisms, including: * Promoting CD8+ T cell infiltration into tumors: This enhances the immune system's ability to recognize and eliminate cancer cells. [] * Inducing M1 polarization of microglia: This promotes an anti-tumorigenic microenvironment within the brain. [] * Inhibiting CTLA4 and PD-L1 expression: This reduces immune suppression within the tumor microenvironment, allowing for more effective antitumor immune responses. []

A: Nifuroxazide has the molecular formula C12H9N3O5 and a molecular weight of 263.21 g/mol. []

A: Yes, Nifuroxazide exhibits specific spectroscopic properties: * UV-Vis Spectroscopy: Nifuroxazide shows strong absorbance in the UV-Vis region, allowing for its quantification in pharmaceutical formulations using methods like spectrophotometry. [, , ] * Infrared Spectroscopy (IR): IR spectroscopy helps identify characteristic functional groups within the Nifuroxazide molecule, such as nitro and carbonyl groups, aiding in its structural characterization. [, ] * Nuclear Magnetic Resonance (NMR): 1H NMR spectroscopy provides detailed information about the hydrogen atoms' environment in Nifuroxazide, enabling structural confirmation and characterization. [, ]

A: Nifuroxazide exhibits good stability under various conditions. Studies employing techniques like Total Directional Hemispherical Reflectance (THR) and Hyperspectral Imaging revealed changes in tablet properties upon expiration or stress conditions (like high temperature), highlighting the need for proper storage. []

A: Yes, researchers have used computational approaches to investigate Nifuroxazide: * Molecular Docking: This technique predicted Nifuroxazide's interaction with the SH2 domain and carboxyl-terminal transactivation domain of STAT3, providing insights into its potential anti-cancer mechanism. [] * QSAR (Quantitative Structure-Activity Relationship) Modeling: Although not explicitly detailed in the provided research, QSAR models could be developed using Nifuroxazide and its analogs to understand the relationship between their structure and biological activity. This could help in designing new derivatives with improved potency or selectivity. []

A: * Benzyl Substituents: Introducing benzyl groups on the pyrrole ring of Nifuroxazide significantly enhanced its antitumor activity against CNE2 and SUNE1 cell lines, suggesting their importance for potency. [] * Hydroxyl Substituents: Adding hydroxyl groups to the benzene ring further contributed to the increased antitumor activity of Nifuroxazide derivatives, highlighting their role in enhancing potency. [] * Thiophene vs. Furan Rings: Replacing the furan ring of Nifuroxazide with a thiophene ring resulted in derivatives with higher permeability across Caco-2 cells, suggesting improved absorption potential. []

A: Nifuroxazide is commonly available as coated tablets, capsules, and suspensions for oral administration. [, , ]

ANone: While specific data comparing the impact of different formulations on Nifuroxazide's stability and bioavailability is limited in the provided research, it's important to note that formulation plays a crucial role in drug delivery and performance. Factors like excipients used, particle size, and manufacturing techniques can influence dissolution rate, absorption, and overall bioavailability. Further research is warranted to understand how specific formulation strategies can optimize Nifuroxazide's therapeutic efficacy.

A: The regulatory status of Nifuroxazide varies globally. While it is a commonly used over-the-counter medication for diarrhea in many countries, its use in food-producing animals is restricted in some regions due to concerns about potential carcinogenicity and mutagenicity. []

ANone: As with all pharmaceuticals, responsible manufacturing practices and adherence to local regulations are essential for the safe handling and disposal of Nifuroxazide.

A: Nifuroxazide exhibits minimal systemic absorption following oral administration. It remains largely confined to the gastrointestinal tract, where it exerts its antimicrobial effects. It undergoes metabolism, and its metabolites are primarily excreted in feces. [, ]

A: The duration of action of Nifuroxazide is primarily limited to its residence time within the gastrointestinal tract. As it is minimally absorbed, its systemic effects are negligible. [, ]

A: Various in vitro assays have been employed to evaluate Nifuroxazide's effects, including: * MTT assay: This assay measures cell viability and proliferation, providing insights into Nifuroxazide's antitumor activity against various cancer cell lines. [, , , , , ] * Colony formation assay: This assay assesses the ability of cells to survive and form colonies after treatment with Nifuroxazide, reflecting its impact on long-term cell survival. [] * Apoptosis assays: These assays measure various markers of apoptosis, such as Hoechst staining, Annexin V staining, and caspase activity, to determine Nifuroxazide's ability to induce programmed cell death. [, , ] * Transwell migration and invasion assays: These assays evaluate Nifuroxazide's ability to inhibit the migration and invasion of cancer cells, providing insights into its anti-metastatic potential. [] * Western blotting: This technique measures the expression levels of specific proteins, such as STAT3, Bcl-2, Bax, MMP-2, and MMP-9, providing insights into the molecular mechanisms underlying Nifuroxazide's effects. [, , , , , , , , ]

A: Researchers have employed various animal models to investigate Nifuroxazide's efficacy in different disease contexts: * Ehrlich's Solid Tumor (EST) Model: This mouse model, involving the subcutaneous injection of Ehrlich ascites carcinoma cells, was used to demonstrate Nifuroxazide's ability to reduce tumor mass and attenuate tumor pathology. [] * Xenograft Models: Studies using nude mice implanted with human cancer cells, such as MCF-7 breast cancer cells, demonstrated the efficacy of Nifuroxazide formulations in inhibiting tumor growth and inducing apoptosis. [] * Bleomycin-induced Pulmonary Fibrosis Model: This model, involving the instillation of bleomycin into the lungs of mice, was used to show Nifuroxazide's ability to ameliorate pulmonary fibrosis by blocking myofibroblast genesis and STAT3 activation. [] * Acute Graft-versus-Host Disease (GvHD) Model: This model, involving the transplantation of allogeneic bone marrow into mice, showed that Nifuroxazide could attenuate GvHD severity and improve survival by inhibiting STAT3 activation and regulating T cell responses. []

A: While the provided research does not extensively detail specific resistance mechanisms to Nifuroxazide, it's known that bacteria can develop resistance to nitrofuran antibiotics. Potential mechanisms include mutations in bacterial enzymes involved in nitrofuran activation or detoxification, as well as efflux pumps that expel the drug from bacterial cells. []

A: Nifuroxazide is generally well-tolerated, with most side effects being mild and transient. The most common side effects reported are gastrointestinal disturbances, such as nausea, vomiting, abdominal pain, and diarrhea. [, ]

A: Long-term safety data in humans is limited, particularly for indications beyond its approved use for diarrhea. Further research is needed to fully elucidate any potential long-term effects. [, ]

ANone: While the provided research focuses mainly on Nifuroxazide's oral administration and its local effects within the gastrointestinal tract, researchers are exploring strategies to enhance its delivery and target specific tissues:

- Nanoparticle-based delivery systems: Formulating Nifuroxazide into nanoparticles, such as the Pro-Nifuroxazide nanoparticles, shows promise in enhancing its delivery to tumor sites, increasing its local concentration, and improving its anticancer efficacy. []

- Attenuated Salmonella as a delivery vehicle: Utilizing attenuated Salmonella bacteria as carriers for Nifuroxazide or its derivatives, such as IDO2-siRNA, presents a novel approach for targeted delivery to tumors, leveraging the bacteria's natural tumor-homing properties. []

A: Researchers employed several techniques to quantify Nifuroxazide in different samples: * High-Performance Liquid Chromatography (HPLC): HPLC coupled with various detectors, such as ultraviolet (UV) or diode-array detectors (DAD), enables the separation and quantification of Nifuroxazide in pharmaceutical formulations and biological samples. [, , , ] * Spectrophotometry: Nifuroxazide's UV-Vis absorbance properties allow for its quantification using spectrophotometric methods, particularly in pharmaceutical formulations. [, , ] * Voltammetry: Electrochemical techniques like adsorptive stripping voltammetry provide sensitive methods for Nifuroxazide determination, particularly in biological fluids like serum. [, ]

A: In addition to quantification techniques, researchers have utilized: * Infrared Spectroscopy (IR): This helps identify functional groups and characterize Nifuroxazide's structure. [, ] * Nuclear Magnetic Resonance (NMR): This provides detailed structural information about Nifuroxazide. [, ] * Mass Spectrometry (MS): This helps determine the molecular weight and identify Nifuroxazide and its metabolites. [] * Total Directional Hemispherical Reflectance (THR) & Hyperspectral Imaging: These techniques are valuable for assessing tablet stability and homogeneity during storage. [] * X-ray Microtomography: This allows for the non-destructive analysis of tablet density and coating thickness. []

ANone: Mitigating potential risks involves responsible manufacturing practices, proper wastewater treatment, and exploring environmentally friendly alternatives or degradation methods for Nifuroxazide.

A: Nifuroxazide's low aqueous solubility can limit its dissolution rate, potentially affecting its absorption and bioavailability. [, ] Formulation strategies, such as particle size reduction or the use of solubilizing agents, can enhance its dissolution and improve its therapeutic efficacy.

A: Analytical method validation ensures accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), robustness, and system suitability. These parameters are crucial for obtaining reliable and reproducible results when quantifying Nifuroxazide in various matrices. [, ]

A: Stringent quality control measures are essential throughout the lifecycle of Nifuroxazide, from raw material sourcing to manufacturing, packaging, and distribution. This involves adhering to Good Manufacturing Practices (GMP), conducting regular quality control tests, and implementing robust quality assurance systems to ensure the drug's identity, purity, potency, and stability. []

A: While Nifuroxazide is not typically recognized for its immunomodulatory properties, research suggests it can influence immune responses, particularly in the context of cancer. It can enhance antitumor immunity by promoting CD8+ T cell infiltration into tumors, inducing M1 polarization of microglia, and inhibiting CTLA4 and PD-L1 expression. [, ]

ANone: Specific data on Nifuroxazide's interactions with drug transporters is limited in the provided research. Further investigation is needed to determine if it interacts with influx or efflux transporters, as these interactions can affect its absorption, distribution, and elimination.

ANone: The provided research does not extensively cover Nifuroxazide's effects on drug-metabolizing enzymes. Further studies are necessary to determine if it alters the activity of enzymes like cytochrome P450 (CYP) enzymes, as this can lead to drug interactions.

A: Alternatives include other antimicrobial agents like rifaximin, as well as non-antimicrobial options like loperamide for symptomatic relief, oral rehydration salts for fluid replacement, and probiotics for restoring gut flora. [, ] The choice of treatment depends on the underlying cause of diarrhea and individual patient factors.

ANone: Resources include scientific databases like PubMed, chemical databases like PubChem, and research articles published in reputable journals. Additionally, tools for molecular modeling, in vitro assays, and in vivo models are crucial for advancing Nifuroxazide research.

A: Nifuroxazide was first synthesized in the 1950s and introduced as a pharmaceutical agent for the treatment of diarrhea in the 1960s. Since then, it has been widely used for this indication, particularly in Europe and other parts of the world. []

A: Key milestones include: * Discovery of its antimicrobial activity: This paved the way for its use as an antidiarrheal agent. [] * Elucidation of its low systemic absorption: This highlighted its safety profile and suitability for treating intestinal infections. [] * Identification of its potential antitumor and anti-inflammatory properties: This sparked research into its use for other indications, such as cancer and inflammatory diseases. [, , , , , , , , , ] * Development of novel formulations for enhanced delivery: This aims to overcome limitations associated with its low solubility and target it to specific tissues for improved efficacy. [, ]

A: Collaboration between scientists from various disciplines can unlock new possibilities for Nifuroxazide: * Medicinal Chemistry & Drug Discovery: Designing and synthesizing novel Nifuroxazide derivatives with improved potency, selectivity, and pharmacokinetic properties. [, ] * Pharmacology & Toxicology: Investigating Nifuroxazide's mechanisms of action, ADME properties, safety profile, and potential drug interactions. [, ] * Oncology & Immunology: Exploring Nifuroxazide's antitumor effects, its impact on the immune system, and its potential as an adjunct therapy in cancer treatment. [, , , , , , , , ] * Pharmaceutics & Drug Delivery: Developing innovative formulations, such as nanoparticles or targeted delivery systems, to overcome Nifuroxazide's solubility limitations and enhance its therapeutic efficacy. [, ] * Environmental Science & Toxicology: Assessing Nifuroxazide's environmental fate, degradation pathways, and potential ecotoxicological effects to guide responsible use and disposal practices. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.